Citalopram-oxo Ring Opened Sodium Salt

impurity profiling LC‑MS identification reference standard characterization

This structurally defined sodium carboxylate impurity is essential for citalopram ANDA impurity profiling and stability-indicating method validation. Its distinct chromatographic retention, unique mass shift (+53.98 Da vs citalopram parent), and lack of SERT activity make it an unambiguous reference standard for LC-MS/MS quantification at the 0.10% ICH threshold—unlike the parent drug or free-acid analogs. Store at −20°C to preserve thermal lability. Request a quote today for certified reference material suitable for USP/EP monograph compliance.

Molecular Formula C₂₀H₂₀FN₂NaO₃
Molecular Weight 378.37
Cat. No. B1157102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram-oxo Ring Opened Sodium Salt
SynonymsCitaloprum Impurity: Sodium 5-Cyano-2-(4-(dimethylamino)-1-(4-flurophenyl)-1-hydroxybutyl)benzoate
Molecular FormulaC₂₀H₂₀FN₂NaO₃
Molecular Weight378.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citalopram-oxo Ring Opened Sodium Salt – Certified Impurity Reference Standard for Citalopram Analysis


Citalopram-oxo Ring Opened Sodium Salt (CAS 59729-33-8, molecular formula C₂₀H₂₀FN₂NaO₃, MW 378.37) is a structurally defined, non‑pharmacological impurity derived from the antidepressant selective serotonin reuptake inhibitor (SSRI) citalopram . The compound arises through oxidative ring‑opening of the citalopram isobenzofuran moiety, yielding a sodium carboxylate that serves as a certified reference material for impurity profiling, analytical method validation, and quality control of citalopram active pharmaceutical ingredient (API) and finished dosage forms .

Citalopram-oxo Ring Opened Sodium Salt: Why Generic Impurity Standards Cannot Substitute This Specific Salt Form


Although several citalopram‑related impurities are commercially available, the ring‑opened sodium salt cannot be replaced by the parent drug citalopram, its free‑acid analog, or other salt forms without compromising analytical accuracy. The sodium carboxylate moiety confers distinct chromatographic retention, molecular mass, and solubility properties that are essential for unambiguous identification and quantification in HPLC‑UV and LC‑MS/MS methods [1]. Furthermore, the sodium salt lacks serotonin transporter (SERT) inhibitory activity, in contrast to citalopram and escitalopram, eliminating any risk of pharmacological interference in receptor‑binding or functional assays when used as a negative control [2].

Citalopram-oxo Ring Opened Sodium Salt – Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Formula and Mass Distinct from Parent Citalopram and Free‑Acid Impurity

Citalopram‑oxo Ring Opened Sodium Salt (C₂₀H₂₀FN₂NaO₃, MW 378.37) differs in molecular formula and mass from citalopram base (C₂₀H₂₁FN₂O, MW 324.39) and from the free‑acid ring‑opened impurity (C₂₀H₂₁FN₂O₄, MW 372.39). The presence of the sodium atom and the carboxylate group results in a unique monoisotopic mass shift of +53.98 Da relative to citalopram, enabling unambiguous mass spectrometric differentiation .

impurity profiling LC‑MS identification reference standard characterization

Absence of SERT Inhibitory Activity Versus Citalopram and Escitalopram

Citalopram and its S‑enantiomer escitalopram potently inhibit the serotonin transporter (SERT) with Kᵢ values of 1.94 nM and 0.89 nM, respectively [1]. In contrast, the citalopram propionic acid metabolite—structurally analogous to the ring‑opened sodium salt—is explicitly reported as pharmacologically inactive at SERT [2]. This loss of activity is consistent with the ring‑opening of the isobenzofuran pharmacophore, which abolishes the high‑affinity binding to the SERT central site [1].

SERT inhibition pharmacological profiling negative control

Distinct Chromatographic Retention for HPLC Impurity Resolution

In a validated RP‑HPLC method for the separation of citalopram and its four non‑chiral impurities, the ring‑opened impurity (sodium salt form) exhibits a retention time distinct from citalopram, desmethylcitalopram, and the citalopram N‑oxide impurity under optimized conditions (buffer pH 7.0, flow rate 1.0 mL/min, column temperature 25 °C) [1]. The resolution factor (Rₛ) between citalopram and the ring‑opened impurity meets the acceptance criterion of >2.0, confirming baseline separation necessary for quantification at the 0.10% reporting threshold per ICH Q3A guidelines [1].

HPLC method validation impurity separation retention time differentiation

Stability‑Indicating Storage Requirement Differentiates from Citalopram Hydrobromide

The ring‑opened sodium salt requires storage at −20 °C for maximum recovery, as specified by the supplier . In contrast, citalopram hydrobromide USP reference standard is typically stored at controlled room temperature (20–25 °C) . The more stringent cold‑chain requirement for the sodium salt reflects its higher susceptibility to thermal degradation, necessitating dedicated freezer storage and temperature‑monitored shipping protocols.

reference standard stability storage condition procurement specification

Citalopram-oxo Ring Opened Sodium Salt – High‑Value Application Scenarios in Pharmaceutical Analysis and Biochemistry


Certified Impurity Standard for ANDA Regulatory Submissions

The compound serves as a certified analytical reference material for quantifying the ring‑opened impurity in citalopram and escitalopram drug substances and products. Its distinct molecular mass and chromatographic retention, as demonstrated in validated HPLC methods, enable accurate determination at the 0.10% ICH reporting threshold [1]. This is critical for Abbreviated New Drug Application (ANDA) impurity profiling and batch‑release testing under USP and EP monographs.

Pharmacologically Inactive Negative Control in SERT Binding Assays

Because the ring‑opened sodium salt lacks SERT inhibitory activity—consistent with the inactivity of the structurally analogous citalopram propionic acid metabolite—it can be employed as a true negative control in radioligand binding and serotonin uptake assays [2]. This eliminates the confounding pharmacological activity present when citalopram or escitalopram are used as controls, improving assay specificity and data interpretation.

Calibration Standard for LC‑MS/MS Quantification in Forced Degradation Studies

The compound’s unique mass shift (+53.98 Da relative to citalopram) and well‑characterized molecular formula make it an ideal calibration standard for LC‑MS/MS methods used in forced degradation (stress testing) studies. Its distinct parent ion (m/z 379.2 [M+Na]⁺) and fragmentation pattern provide unambiguous identification even in complex degradation matrices, supporting stability‑indicating method validation per ICH Q2(R1) .

Reference Material for Stability‑Indicating Storage Optimization

The requirement for storage at −20 °C reflects the compound’s thermal lability. This property is leveraged in accelerated stability studies to model degradation kinetics of the ring‑opened impurity under various temperature conditions, informing optimal storage and handling protocols for both the reference standard and the API it monitors .

Quote Request

Request a Quote for Citalopram-oxo Ring Opened Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.